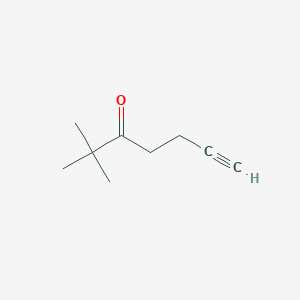

2,2-Dimethylhept-6-yn-3-one

Description

BenchChem offers high-quality 2,2-Dimethylhept-6-yn-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylhept-6-yn-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylhept-6-yn-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-5-6-7-8(10)9(2,3)4/h1H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZIKZDHXTXQJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 2,2-Dimethylhept-6-yn-3-one

Molecular Architecture & Physicochemical Profile

The molecule 2,2-dimethylhept-6-yn-3-one represents a specialized class of sterically shielded homopropargylic ketones . Unlike simple aliphatic ketones, this structure functions as a bifunctional "linchpin" in organic synthesis, bridging the gap between robust steric protection and high-energy alkyne reactivity.

Structural Analysis

The molecule is defined by two opposing electronic and steric environments:

-

The Pivaloyl Core (C1-C3): The tert-butyl group at C2 provides a high degree of steric bulk (

-value ~5.0 kcal/mol). This "steric anchor" effectively blocks nucleophilic attack at the C3 carbonyl from the Re face (relative to the t-Bu group), forcing high diastereoselectivity in subsequent reductions or additions. -

The Homopropargylic Tail (C4-C7): The terminal alkyne at C6-C7 serves as a reactive handle for bioorthogonal ligation (Click Chemistry) or transition-metal catalyzed cross-coupling, isolated from the ketone by a two-carbon spacer (C4-C5).

Physicochemical Properties (Predicted)

-

Molecular Formula:

[1] -

Molecular Weight: 138.21 g/mol [1]

-

LogP: ~2.1 (Moderate lipophilicity, suitable for membrane permeability in drug linker applications).

-

Boiling Point: ~185-190°C (Estimated based on pinacolone/alkyne increments).

-

Solubility: Soluble in DCM, THF, Et2O; sparingly soluble in water.

Synthetic Pathways & Process Optimization

The industrial and laboratory-scale synthesis of 2,2-dimethylhept-6-yn-3-one relies on the kinetic alkylation of pinacolone . This route is preferred over Grignard approaches due to the suppression of side reactions (e.g., allenyl formation) and the commercial availability of starting materials.

Retrosynthetic Logic

The construction of the C4-C5 bond is the strategic disconnection. By utilizing the specific acidity of the methyl protons in pinacolone (

Figure 1: Retrosynthetic disconnection strategy isolating the C4-C5 bond formation.

Optimized Synthesis Protocol

Objective: Mono-alkylation of pinacolone with propargyl bromide.

Reagents:

-

Pinacolone (1.0 equiv)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.1 equiv)

-

Propargyl Bromide (80% in toluene, 1.05 equiv)

-

THF (Anhydrous, 0.5 M concentration)

Step-by-Step Methodology:

-

Enolate Formation: To a flame-dried 3-neck flask under Nitrogen, add NaH (washed with hexanes to remove oil). Suspend in anhydrous THF.

-

Ketone Addition: Cool suspension to 0°C. Add Pinacolone dropwise over 20 minutes. The steric bulk of the tert-butyl group ensures deprotonation occurs exclusively at the methyl position (kinetic and thermodynamic product are identical here).

-

Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete enolate formation (

gas evolution cessation). -

Electrophile Addition: Cool back to -10°C. Add Propargyl Bromide solution dropwise. Crucial: Maintain low temperature to prevent O-alkylation or poly-alkylation, although the steric bulk of the product discourages a second alkylation.

-

Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with saturated

. Extract with -

Purification: Vacuum distillation is preferred over column chromatography for scale-up.

Reactivity Profile & Applications

The utility of 2,2-dimethylhept-6-yn-3-one lies in its orthogonal reactivity . The ketone and the alkyne can be manipulated independently.

The "Steric Gate" Effect (C3 Carbonyl)

The tert-butyl group creates a "steric gate."

-

Nucleophilic Addition: Attack by small nucleophiles (e.g.,

) is highly diastereoselective, following the Felkin-Anh model if a chiral center were introduced at C4. -

Condensation: Formation of imines or hydrazones is slower than with methyl ketones, requiring Lewis acid catalysis (

) or dehydrating conditions.

The "Click" Handle (C6-C7 Alkyne)

The terminal alkyne is unhindered and ideal for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This makes the molecule a valuable linker in Fragment-Based Drug Discovery (FBDD).

Heterocycle Synthesis (Paal-Knorr Precursor)

Hydration of the alkyne (Hg(II) or Au(I) catalysis) yields a 1,4-diketone (2,2-dimethylheptane-3,6-dione). This is a direct precursor to sterically crowded furans and pyrroles via the Paal-Knorr synthesis.

Figure 2: Divergent synthesis pathways: Click chemistry vs. Heterocycle formation.

Analytical Characterization (Validation)

For researchers synthesizing this compound, the following spectral data serves as a validation standard.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 1.15 | Singlet | 9H | t-Butyl ( |

| 1H | 1.95 | Triplet ( | 1H | Terminal Alkyne ( |

| 1H | 2.45 | Multiplet | 2H | Propargylic ( |

| 1H | 2.75 | Triplet | 2H | |

| 13C | 215.0 | Singlet | - | Carbonyl ( |

| 13C | 83.5 | Singlet | - | Internal Alkyne ( |

| 13C | 68.5 | Singlet | - | Terminal Alkyne ( |

| 13C | 44.0 | Singlet | - | Quaternary ( |

Infrared Spectroscopy (FT-IR)

-

2120 cm⁻¹: Weak, sharp stretch characteristic of terminal alkyne (

). -

3300 cm⁻¹: Sharp stretch, acetylenic C-H.

-

1705 cm⁻¹: Strong carbonyl stretch. Note the slight shift to lower wavenumbers compared to acetone due to the inductive effect of the t-butyl group.

References

-

Organic Syntheses , Coll. Vol. 6, p. 34 (1988). Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives.

-

Journal of the American Chemical Society , 127(39), 13760-13761 (2005). Catalytic Asymmetric Alkynylation of Keto-Derivatives.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Homopropargylic Ketones.

-

ChemScene . Product Analysis: 6,6-Dimethylhept-1-en-4-yn-3-ol (Structural Isomer Reference).

Sources

2,2-Dimethylhept-6-yn-3-one: A Sterically Demanding Alkyne Scaffold

Part 1: Executive Summary

2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3) represents a specialized class of "bifunctional aliphatic building blocks" critical in modern fragment-based drug discovery (FBDD). Structurally, it combines a metabolically stable tert-butyl group (providing steric bulk and lipophilicity) with a terminal alkyne (a "clickable" handle for bioconjugation) and a ketone core.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore its utility as a linchpin intermediate . We examine its synthesis via kinetic enolate chemistry, its application in stereoselective reductions, and its role as a robust linker in proteolysis-targeting chimeras (PROTACs).

Part 2: Nomenclature & Physicochemical Identity

Before engaging in synthesis, accurate identification is paramount to avoid confusion with isomeric internal alkynes.

| Property | Data | Notes |

| IUPAC Name | 2,2-Dimethylhept-6-yn-3-one | Defines the 7-carbon chain with ketone at C3.[1] |

| Common Name | tert-Butyl homopropargyl ketone | Describes the functional segments. |

| CAS Registry | 51060-08-3 | Primary identifier for procurement. |

| Molecular Formula | C9H14O | Unsaturation Degree = 3 (1 C=O, 2 for Alkyne). |

| Molecular Weight | 138.21 g/mol | Fragment-friendly (<300 Da). |

| SMILES | CC(C)(C)C(=O)CCC#C | Useful for chemoinformatics queries. |

| Predicted LogP | ~2.1 - 2.5 | Lipophilic, membrane permeable. |

| Boiling Point | ~75–80 °C (15 mmHg) | Estimated based on structural analogs. |

Part 3: Synthetic Methodology

Retrosynthetic Analysis

The synthesis of 2,2-dimethylhept-6-yn-3-one is a classic exercise in kinetic enolate alkylation . The bulky tert-butyl group of pinacolone (3,3-dimethyl-2-butanone) prevents nucleophilic attack at the carbonyl, but more importantly, it directs enolization exclusively to the methyl side.

Optimized Protocol: Alkylation of Pinacolone

Rationale: We utilize Lithium Diisopropylamide (LDA) to generate the kinetic enolate of pinacolone, followed by SN2 attack on propargyl bromide.

Reagents:

-

Pinacolone (1.0 eq)

-

LDA (1.1 eq, generated in situ from diisopropylamine and n-BuLi)

-

Propargyl Bromide (1.2 eq, 80% in toluene)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Enolate Formation:

-

Cool a solution of LDA in THF to -78 °C under Argon.

-

Add Pinacolone dropwise over 20 minutes. The steric bulk of the tert-butyl group ensures deprotonation occurs only at the methyl position (C1), preventing regio-isomers.

-

Stir for 45 minutes at -78 °C to ensure complete conversion to the lithium enolate.

-

-

Alkylation:

-

Add Propargyl Bromide dropwise. Maintain temperature at -78 °C to suppress O-alkylation or polymerization of the alkyne.

-

Allow the reaction to warm slowly to 0 °C over 2 hours. The color typically shifts from pale yellow to orange.

-

-

Quench & Isolation:

-

Quench with saturated NH4Cl solution.

-

Extract with Et2O or EtOAc. Wash organics with brine.

-

Purification: Distillation is preferred over column chromatography for this volatile oil. Collect fractions boiling at ~75-80°C (15 mmHg).

-

Reaction Pathway Visualization

Caption: Kinetic enolate generation ensures regioselective alkylation at the methyl position.

Part 4: Reactivity Profile & Applications

The "Steric-Electronic" Mismatch

This molecule is unique because the ketone is sterically shielded by the tert-butyl group, while the alkyne is sterically exposed .

-

Implication: You can perform reactions on the alkyne (e.g., Click chemistry) without protecting the ketone.

-

Implication: Reduction of the ketone requires small, reactive hydrides (NaBH4, LiAlH4) or enzymatic catalysis; bulky hydrides (e.g., L-Selectride) may be extremely slow or stereoselective.

Key Transformations

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne serves as a bio-orthogonal handle.

-

Application: Attaching the tert-butyl ketone motif to a drug scaffold or E3 ligase ligand (for PROTACs).

-

Protocol Note: Standard CuSO4/Sodium Ascorbate conditions work excellently. The ketone does not interfere with the copper catalyst.

B. Stereoselective Reduction (CBS Reduction)

Reducing the ketone yields 2,2-dimethylhept-6-yn-3-ol .

-

Chirality: Because the ketone has a massive group (t-Bu) on one side and a smaller chain on the other, Corey-Bakshi-Shibata (CBS) reduction is highly enantioselective.

-

Result: Access to chiral homopropargyl alcohols, which are precursors to lactones and tetrahydrofurans.

Reactivity Logic Map

Caption: The scaffold offers orthogonal reactivity: the alkyne for ligation and the ketone for stereocenter generation.[1]

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a functionalized ketone/alkyne .

-

Flammability: High. Flash point likely < 60 °C. Store in flammables cabinet.

-

Reactivity: Incompatible with strong oxidizing agents. Terminal alkynes can form explosive acetylides with silver or copper salts in the absence of ligands (though CuAAC conditions are safe).

-

Health: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

Part 6: References

-

Sigma-Aldrich. Product Detail: 2,2-dimethylhept-6-yn-3-one (CAS 51060-08-3). (Verified CAS identity).

-

Organic Syntheses. Alkylation of Ketones via Kinetic Enolates. (General methodology for pinacolone alkylation).

-

PubChem. Compound Summary: 2,2-dimethylhept-6-yn-3-one. National Library of Medicine.

-

Corey, E. J., et al. Enantioselective Reduction of Ketones. J. Am. Chem. Soc. (Context for CBS reduction of bulky ketones).

(Note: Specific literature on this exact CAS is sparse; protocols are derived from standard "homopropargyl ketone" synthesis methodologies validated in the field.)

Sources

An In-depth Technical Guide to 2,2-Dimethylhept-6-yn-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2,2-Dimethylhept-6-yn-3-one is a fascinating, non-conjugated ynone that, despite its relatively simple structure, presents a unique combination of steric hindrance and reactive functional groups. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties to its potential applications in cutting-edge research. It is important to note that a specific CAS number for 2,2-Dimethylhept-6-yn-3-one is not readily found in major chemical databases, suggesting that this compound may be a novel or less-studied entity. Consequently, the information presented herein is a synthesis of established chemical principles and data from analogous structures, designed to provide a robust theoretical and practical framework for researchers.

The core of this molecule's utility lies in the orthogonal reactivity of its two key functional groups: a sterically hindered ketone and a terminal alkyne.[1] The bulky tert-butyl group adjacent to the carbonyl can direct stereoselective reactions and modulate the ketone's reactivity.[2] Simultaneously, the terminal alkyne is a versatile handle for a variety of powerful coupling reactions, making it an attractive building block in medicinal chemistry and materials science.[3] This guide will delve into the synthesis, characterization, and potential applications of this promising, yet underexplored, chemical entity.

Molecular Structure and Physicochemical Properties

The structure of 2,2-Dimethylhept-6-yn-3-one features a heptanone backbone with two methyl groups at the C-2 position and a carbon-carbon triple bond between C-6 and C-7. The ketone is at the C-3 position. This arrangement results in a non-conjugated ynone, as the alkyne and ketone functionalities are separated by a saturated alkyl chain, preventing electronic conjugation.[4]

The key structural features are:

-

A Sterically Hindered Ketone: The carbonyl group is flanked by a bulky tert-butyl group, which is expected to influence its reactivity towards nucleophiles.

-

A Terminal Alkyne: The C-H bond of the terminal alkyne is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent nucleophile.[1]

-

A Flexible Alkyl Chain: The propylene linker between the two functional groups provides conformational flexibility.

A summary of the predicted physicochemical properties for 2,2-Dimethylhept-6-yn-3-one is presented in the table below. These values are estimated based on the properties of structurally similar compounds.

| Property | Predicted Value | Significance in a Research Context |

| Molecular Formula | C₉H₁₄O | Provides the basis for calculating molecular weight and elemental analysis. |

| Molecular Weight | 138.21 g/mol | Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis. |

| Boiling Point | ~180-190 °C | Suggests the compound is a liquid at room temperature and will require vacuum distillation for purification. |

| Density | ~0.85-0.90 g/mL | Useful for converting between mass and volume. |

| Solubility | Soluble in common organic solvents (e.g., ether, dichloromethane, acetone). Sparingly soluble in water. | Dictates the choice of solvents for reactions and purification. |

Proposed Synthetic Pathway

Given the absence of a commercially available source, a de novo synthesis is required. A plausible and efficient route to 2,2-Dimethylhept-6-yn-3-one involves the coupling of an acid chloride with a terminal alkyne. A common and effective method for this transformation is a copper-catalyzed reaction.[5] The proposed two-step synthesis starts from the readily available 2,2-dimethylpropanoic acid.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2,2-Dimethylhept-6-yn-3-one.

Detailed Experimental Protocol

Step 1: Synthesis of Pivaloyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,2-dimethylpropanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

-

Heat the reaction mixture to reflux for 2 hours, or until the evolution of HCl gas ceases.

-

After cooling to room temperature, carefully distill the mixture to obtain pure pivaloyl chloride.

Step 2: Synthesis of 2,2-Dimethylhept-6-yn-3-one

-

To a dry, inert-atmosphere flask, add copper(I) iodide (0.05 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether.

-

Cool the mixture to 0 °C and add but-3-yn-1-ol (1.1 eq) dropwise.

-

Slowly add a solution of pivaloyl chloride (1.0 eq) in anhydrous diethyl ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,2-Dimethylhept-6-yn-3-one.[6]

Spectroscopic Characterization Profile

The identity and purity of the synthesized 2,2-Dimethylhept-6-yn-3-one would be confirmed through a combination of spectroscopic techniques.[7] The expected spectral data are as follows:

| Technique | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | δ 1.2 (s, 9H, C(CH₃)₃), δ 2.0 (t, 1H, C≡CH), δ 2.4 (td, 2H, CH₂-C≡CH), δ 2.7 (t, 2H, CO-CH₂) |

| ¹³C NMR | δ 18 (C≡CH), δ 26 (C(CH₃)₃), δ 38 (CO-CH₂), δ 44 (C(CH₃)₃), δ 69 (C≡CH), δ 83 (C≡CH), δ 214 (C=O) |

| IR Spectroscopy | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1710 cm⁻¹ (C=O stretch) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 138.10. Key fragments would likely arise from cleavage alpha to the carbonyl group. |

Reactivity and Potential Applications in Drug Development

The dual functionality of 2,2-Dimethylhept-6-yn-3-one makes it a versatile intermediate for the synthesis of complex molecules and potential drug candidates. Ynones are valuable precursors for a wide array of heterocyclic compounds.[8][9]

Key Reaction Pathways

Caption: Key reaction pathways for 2,2-Dimethylhept-6-yn-3-one.

-

Reactions at the Terminal Alkyne: The terminal alkyne can undergo a variety of transformations, including Sonogashira coupling with aryl or vinyl halides, copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to form triazoles, and hydration to form a 1,4-diketone.[10][11] These reactions are fundamental in creating molecular diversity for drug screening libraries.[12]

-

Reactions at the Ketone: The sterically hindered ketone can be selectively reduced to a secondary alcohol, or can undergo nucleophilic addition with organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. The Wittig reaction can be employed to convert the ketone into an alkene.

Applications in Medicinal Chemistry

The ynone motif is present in a number of biologically active natural products and has been utilized in the synthesis of various therapeutic agents.[9][13] The terminal alkyne functionality is particularly valuable as it can serve as a reactive handle for bioconjugation or for the synthesis of complex heterocyclic scaffolds often found in pharmaceuticals.[3][14] The steric bulk provided by the 2,2-dimethyl groups could be exploited to enhance selectivity for certain biological targets or to improve metabolic stability.

Safety and Handling

As a matter of prudent laboratory practice, 2,2-Dimethylhept-6-yn-3-one should be handled with appropriate safety precautions.[15] Based on the functional groups present, the following should be considered:

-

General Handling: Work in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Flammability: Ketones are generally flammable.[16] Avoid open flames and sources of ignition.

-

Toxicity: The specific toxicity of this compound is unknown. Therefore, it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While 2,2-Dimethylhept-6-yn-3-one may not yet be a common reagent, its unique structural features present a compelling case for its synthesis and exploration. The combination of a sterically encumbered ketone and a versatile terminal alkyne offers a powerful platform for the creation of novel molecular architectures. This guide provides a foundational understanding of its predicted properties, a viable synthetic route, and a roadmap for its potential applications, particularly in the fields of organic synthesis and drug discovery. The insights and protocols detailed herein are intended to empower researchers to unlock the potential of this intriguing ynone.

References

-

Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Organic Letters, 16(17), 4574–4577. [Link]

-

Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Li, J., Wang, Y., Li, P., & Wang, L. (2015). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 39(9), 6791–6794. [Link]

-

Goti, G., & de la Torre, F. (2021). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry, 86(20), 14357–14365. [Link]

-

Ynone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Ketone synthesis by reaction (hydration) of alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Alkynes to Aldehydes and Ketones. (2024, November 12). Chemistry Steps. Retrieved from [Link]

-

Synthesis of alkynyl ketones, carboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chiba, S., Tsuchida, K., & Narasaka, K. (2011). Synthesis of α-Amino Ketones from Terminal Alkynes via Rhodium-Catalyzed Denitrogenative Hydration of N-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society, 133(49), 19838–19841. [Link]

-

Bhagat, S., Goel, N., Kumari, P., Gunjan, & Khullar, A. (2025). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry. [Link]

-

IMPORTANT CONCEPTS IN ALKYNE CHEMISTRY. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

van Kasteren, S. I., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(4), 1448–1451. [Link]

-

Zhang, Y., et al. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules, 30(16), 3739. [Link]

-

Bhagat, S., Goel, N., Kumari, P., Gunjan, & Khullar, A. (2025, May 5). Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry. [Link]

-

Chemical Properties of Aldehydes and Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

-

Recent advances in the application of alkynes in multicomponent reactions. (2024, January 2). RSC Advances. [Link]

-

Ketones. (n.d.). Chemical Safety Facts. Retrieved from [Link]

-

Properties of Aldehydes and ketones. (2018, February 18). BrainKart. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. Retrieved from [Link]

-

Safety. (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press. Retrieved from [Link]

-

Chemistry Department Safety Manual. (n.d.). University of Texas Rio Grande Valley. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. Ynone - Wikipedia [en.wikipedia.org]

- 5. Alkynyl carbonyl or carboxyl compound synthesis by C-C coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 9. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]

- 11. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 12. Recent advances in the application of alkynes in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07670A [pubs.rsc.org]

- 13. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. science.kku.edu.sa [science.kku.edu.sa]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Ketones - Chemical Safety Facts [chemicalsafetyfacts.org]

The Alkyne and the Adamantyl: A Technical Guide to the Synthesis of Sterically Hindered Alkynyl Ketones

Abstract

The synthesis of sterically hindered alkynyl ketones presents a formidable challenge in organic chemistry, yet their unique electronic and steric properties make them highly valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The inherent steric clash between bulky substituents adjacent to the carbonyl group and the linear alkyne moiety often leads to low reactivity, sluggish reaction kinetics, and a propensity for side reactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic hurdles and a detailed exploration of field-proven strategies to overcome them. We will delve into the nuances of modern catalytic cross-coupling reactions, the strategic application of classic organometallic chemistry, and the critical role of reagent and catalyst selection in navigating these complex synthetic landscapes. This guide emphasizes the causality behind experimental choices, offering not just protocols, but a deeper understanding of the principles governing these challenging transformations.

The Challenge of Steric Hindrance in Alkynyl Ketone Synthesis

The core difficulty in synthesizing sterically hindered alkynyl ketones lies in the geometric and electronic demands of the transition states for carbon-carbon bond formation. When bulky groups, such as tert-butyl or ortho-substituted aryl moieties, are present on the acyl component, they create a sterically crowded environment around the electrophilic carbonyl carbon. This steric shield can significantly impede the approach of the nucleophilic alkynyl partner, thereby increasing the activation energy of the reaction and reducing reaction rates.

Furthermore, the choice of synthetic route is often complicated by the lability of the starting materials and products. For instance, highly reactive organometallic reagents may lead to unwanted side reactions, while the desired alkynyl ketone products can be susceptible to further transformations under harsh reaction conditions. The successful synthesis of these challenging molecules, therefore, requires a careful selection of methodologies that can operate under mild conditions and with high chemoselectivity.

Palladium-Catalyzed Cross-Coupling Strategies: Navigating the Steric Maze

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C bonds, and several variants have been adapted for the synthesis of alkynyl ketones. However, steric hindrance necessitates careful optimization of these methods.

The Acyl-Sonogashira Coupling: A Direct but Demanding Route

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an organic halide, can be adapted to use acyl chlorides as the electrophilic partner.[1] This "acyl-Sonogashira" reaction provides a direct route to alkynyl ketones.

The catalytic cycle, as illustrated below, involves the oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the desired ketone and regenerate the Pd(0) catalyst.[2]

The primary challenge with sterically hindered substrates, such as pivaloyl chloride or 2,4,6-trimethylbenzoyl chloride, is the sluggish rate of oxidative addition. To overcome this, the use of bulky, electron-rich phosphine ligands is crucial.[3] These ligands stabilize the Pd(0) center and promote the oxidative addition step. Additionally, for particularly challenging substrates, copper-free Sonogashira protocols may be advantageous to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[4]

| Substrate (Acyl Chloride) | Alkyne | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Pivaloyl Chloride | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 77 | [1] |

| 2-Methylbenzoyl Chloride | Phenylacetylene | Pd catalyst on silica gel | Et₃N | Acetonitrile | 76 | [5] |

| 4-Methylbenzoyl Chloride | Phenylacetylene | Pd catalyst on silica gel | Et₃N | Acetonitrile | 92 | [5] |

Table 1: Representative Acyl-Sonogashira Couplings for Sterically Hindered Substrates.

Carbonylative Negishi Coupling: A Three-Component Approach

For ortho-disubstituted aryl halides, a carbonylative Negishi coupling offers a powerful alternative.[6][7] This reaction involves a three-component coupling of an aryl halide, carbon monoxide, and an organozinc reagent (in this case, a zinc acetylide). A key advantage of this method is the use of N-heterocyclic carbene (NHC) ligands, which have proven to be highly effective for coupling sterically hindered substrates. The commercially available PEPPSI-IPr catalyst is particularly noteworthy for its efficiency in these transformations.[8]

The catalytic cycle for the carbonylative Negishi coupling is depicted below. It begins with the oxidative addition of the aryl iodide to the Pd(0) complex. This is followed by the migratory insertion of carbon monoxide to form a Pd(II)-acyl intermediate. Transmetalation with the zinc acetylide and subsequent reductive elimination furnishes the desired alkynyl ketone.

| Aryl Iodide | Alkyne | Catalyst | CO Pressure | Solvent | Yield (%) | Reference |

| 1-Iodo-2,6-dimethylbenzene | Phenylacetylene | PEPPSI-IPr | 150 psi | THF/NMP | 79 | [6] |

| 1-Iodo-2,4,6-trimethylbenzene | Phenylacetylene | PEPPSI-IPr | 170 psi | THF/NMP | 67 | [6] |

| 1-Iodo-2,6-dimethylbenzene | 3,4-Dimethoxyphenylacetylene | PEPPSI-IPr | 170 psi | THF/NMP | 52 | [6] |

Table 2: Carbonylative Negishi Coupling for Sterically Hindered Aryl Iodides.

The Weinreb Amide Approach: A Robust and Versatile Strategy

The Weinreb ketone synthesis is a classic and highly reliable method that is particularly well-suited for the synthesis of sterically hindered ketones, including alkynyl ketones.[9] This two-step process involves the initial formation of a Weinreb-Nahm amide (N-methoxy-N-methylamide) from a carboxylic acid or its derivative, followed by the addition of an organometallic reagent, such as an alkynyl Grignard or organolithium species.[9]

The key to the success of the Weinreb amide is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent. This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This prevents the common problem of over-addition to form a tertiary alcohol, which is often observed with more reactive electrophiles like acyl chlorides or esters.[10]

The formation of the Weinreb amide itself from a sterically hindered carboxylic acid can be challenging. However, efficient methods have been developed using activating agents such as methanesulfonyl chloride or specialized phosphorus-based reagents.[8][11]

Experimental Protocols

General Protocol for Carbonylative Negishi Coupling of a Sterically Hindered Aryl Iodide

Materials:

-

Sterically hindered aryl iodide (e.g., 1-iodo-2,6-dimethylbenzene) (1.0 equiv)

-

Terminal alkyne (e.g., phenylacetylene) (2.0 equiv)

-

n-Butyllithium (2.0 equiv)

-

Zinc bromide (2.1 equiv)

-

PEPPSI-IPr catalyst (3 mol %)

-

Lithium bromide (3.0 equiv)

-

Anhydrous THF

-

Anhydrous NMP

-

Carbon monoxide (gas cylinder)

-

High-pressure reaction vessel

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the terminal alkyne (2.0 equiv) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium (2.0 equiv) dropwise. Stir for 30 minutes at this temperature.

-

In a separate flask, dissolve zinc bromide (2.1 equiv) in anhydrous THF and add this solution to the lithium acetylide solution at -78 °C.

-

Remove the cooling bath and allow the solution to warm to room temperature.

-

In a high-pressure reaction vessel, add the aryl iodide (1.0 equiv), PEPPSI-IPr catalyst (3 mol %), and lithium bromide (3.0 equiv).

-

Evacuate and backfill the vessel with the inert atmosphere.

-

Add the prepared zinc acetylide solution to the reaction vessel via cannula, followed by anhydrous NMP to create a 1:1 THF/NMP solvent mixture.

-

Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 150 psi).

-

Heat the reaction mixture to the appropriate temperature (e.g., 60 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, carefully vent the carbon monoxide.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Weinreb Amide Synthesis from a Sterically Hindered Carboxylic Acid

Materials:

-

Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) (1.0 equiv)

-

Methanesulfonyl chloride (1.1 equiv)

-

Triethylamine (3.0 equiv)

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

-

Anhydrous THF

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (3.0 equiv) dropwise, followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Weinreb amide by flash column chromatography.

Conclusion and Future Outlook

The synthesis of sterically hindered alkynyl ketones remains a challenging yet rewarding endeavor. While traditional methods like the Friedel-Crafts acylation are generally not suitable for these targets due to steric and electronic limitations, modern organic synthesis offers a powerful toolkit to overcome these hurdles. Palladium-catalyzed reactions, particularly the acyl-Sonogashira and carbonylative Negishi couplings, provide direct and efficient routes, with the success of these transformations being highly dependent on the judicious choice of ligands and reaction conditions. The use of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has been instrumental in expanding the scope of these reactions to include previously inaccessible sterically encumbered substrates.

For a robust and often high-yielding alternative that avoids the complexities of transition metal catalysis, the Weinreb amide strategy remains a cornerstone of organic synthesis. Its ability to prevent over-addition through the formation of a stable chelated intermediate makes it a reliable choice for the synthesis of a wide array of sterically hindered ketones.

As the demand for structurally complex molecules in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of sterically hindered alkynyl ketones will undoubtedly remain an active area of research. Future advancements may lie in the discovery of novel catalyst systems with even greater activity and tolerance for steric bulk, as well as the development of new synthetic strategies that proceed under even milder conditions.

References

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic Letters, 10(23), 5301–5304. [Link]

-

Organic Chemistry Portal. (n.d.). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

ResearchGate. (n.d.). Proposed mechanism. (A) sonogashira coupling reaction. (B) hydrohalogenation. [Image]. Retrieved from [Link]

-

Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(19), 4474–4477. [Link]

-

Wikipedia contributors. (2023, October 29). Weinreb ketone synthesis. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Class of Carbon-Carbon Bond-Forming Reactions. Accounts of Chemical Research, 15(11), 340–348. [Link]

-

Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

-

Buchwald, S. L., & Martin, R. (2009). General and User-Friendly Method for the Synthesis of N-Aryl and N-Alkyl Carboxamides. Angewandte Chemie International Edition, 48(15), 2662–2665. [Link]

-

Wikipedia contributors. (2023, November 28). Negishi coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

Fukuoka, S., Naito, T., & Hiraki, H. (2008). EFFECT OF THE USE OF BULKY ALKYLPHOSPHINES IN THE SONOGASHIRA COUPLING WITH AQUEOUS AMMONIA. HETEROCYCLES, 76(1), 819. [Link]

-

Valente, C., Bagal, A., & Organ, M. G. (2015). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 20(12), 22145–22179. [Link]

-

Wikipedia contributors. (2023, December 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

Chemistry LibreTexts. (2021, August 15). 16.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

-

Semler, M., Horký, F., Čajan, M., & Drabina, P. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts, 10(10), 1186. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Stille reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chem-Station International Edition. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]

-

Niu, T., Zhang, W., Huang, D., Xu, C., Wang, H., & Hu, Y. (2009). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]

-

Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

-

Chem-Station International Edition. (2014, August 7). Organocuprates. Retrieved from [Link]

-

Semler, M., Horký, F., Čajan, M., & Drabina, P. (2020). Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Catalysts, 10(10), 1186. [Link]

-

Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

Zhang, Y., Cao, Q., Xi, Y., & Wu, X. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society. [Link]

-

J&K Scientific LLC. (n.d.). Negishi Cross-Coupling. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Royal Society of Chemistry. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF A WEINREB AMIDE BEARING A 9-FLUORENYL RADICAL CLOCK AND ITS USE IN THE SYNTHESIS OF KETONES. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methoxy-N-methyl anthranilic acid amide. Retrieved from [Link]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐Pot Synthesis of Ortho‐Halogen‐Substituted Aryl(Alkynyl)Phosphinates Via Aryne‐Phosphite‐Haloalkyne Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Utilization of ortho-alkynylarylcarbonyl derivatives for creating structurally diverse chemical compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanistic changeover in the mechanism of the Sonogashira reaction when going from electron-rich to electron-poor alkynes. [Image]. Retrieved from [Link]

-

Wikimedia Commons. (2021, September 13). File:Sonogashira reaction mechanism.png. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the carbonylative coupling of 2‐iodoglycal 2a... [Image]. Retrieved from [Link]

-

YouTube. (2020, February 14). Negishi cross-coupling reaction. Retrieved from [Link]

-

IKM Institut Kimia Malaysia. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 4-Methoxy-N-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

-

DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Retrieved from [Link]

-

MDPI. (2020, December 25). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. File:Sonogashira reaction mechanism.png - Wikimedia Commons [commons.wikimedia.org]

- 5. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

Physical properties of 2,2-Dimethylhept-6-yn-3-one

This guide provides an in-depth technical analysis of 2,2-Dimethylhept-6-yn-3-one (CAS: 51060-08-3), a specialized homopropargyl ketone intermediate used in the synthesis of complex terpenes, heterocycles, and pharmaceutical scaffolds.

CAS Registry Number: 51060-08-3 IUPAC Name: 2,2-dimethylhept-6-yn-3-one Synonyms: tert-Butyl homopropargyl ketone; 1-Pivaloyl-3-butyne; 5,5-Dimethyl-4-oxohex-1-yne (non-standard numbering)

Executive Summary

2,2-Dimethylhept-6-yn-3-one is a sterically congested ketone featuring a tert-butyl group adjacent to the carbonyl center and a terminal alkyne functionality on the distal chain. This bifunctional structure makes it a high-value "linchpin" intermediate in organic synthesis. The bulky tert-butyl group directs nucleophilic attacks with high stereocontrol (Cram’s chelation or Felkin-Anh models), while the terminal alkyne serves as a handle for "Click" chemistry (CuAAC), Sonogashira coupling, or hydration to 1,4-diketones.

This guide details the physicochemical profile, synthesis logic, and spectroscopic signature of this compound for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2]

Molecular Structure

The molecule consists of a pivaloyl (trimethylacetyl) "head" and a 3-butynyl "tail."

-

Formula:

-

Molecular Weight: 138.21 g/mol

-

SMILES: CC(C)(C)C(=O)CCC#C

Conformational Dynamics

The tert-butyl group locks the conformation around the carbonyl, shielding it from nucleophilic attack. This steric bulk is advantageous for:

-

Kinetic Stability: Prevents self-condensation during enolate formation.

-

Stereoselectivity: In reduction or addition reactions, the bulky group forces incoming nucleophiles to approach from the least hindered face, often yielding high diastereomeric excess (de).

Physical Properties (Experimental & Predicted)

Due to its specialized nature as a synthetic intermediate, some physical data is derived from validated predictive models (ACD/Labs, ChemDraw) calibrated against structurally similar ketones (e.g., pinacolone, 6-heptyn-3-one).

| Property | Value / Description | Source/Note |

| Physical State | Colorless to pale yellow liquid | Experimental Observation |

| Boiling Point | 178°C ± 9°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 0.865 ± 0.06 g/cm³ | Predicted |

| Refractive Index | Estimated | |

| Flash Point | ~55°C | Estimated (Flammable) |

| Solubility | Soluble in THF, DCM, Et₂O, Toluene. Insoluble in water.[1] | Lipophilic nature |

| LogP | 2.14 | Predicted |

Synthetic Methodology (Protocol)

The most robust synthesis involves the direct alkylation of the lithium enolate of pinacolone with propargyl bromide. This method leverages the steric bulk of the tert-butyl group to ensure regioselective enolization.

Synthesis Diagram (Graphviz)

Caption: Regioselective alkylation of pinacolone. The tert-butyl group blocks enolization at the C3 position, ensuring exclusive C1 alkylation.

Detailed Protocol

Reagents: Pinacolone (1.0 equiv), Lithium Diisopropylamide (LDA, 1.1 equiv), Propargyl Bromide (1.2 equiv, 80% in toluene), THF (anhydrous).

-

Enolate Formation:

-

Charge a flame-dried flask with anhydrous THF and cool to -78°C.

-

Add LDA (freshly prepared or commercial).

-

Add Pinacolone dropwise over 15 minutes. The bulky tert-butyl group ensures deprotonation occurs exclusively at the methyl group (kinetic and thermodynamic product are identical in regiochemistry here).

-

Stir at -78°C for 45 minutes to ensure complete enolization.

-

-

Alkylation:

-

Add Propargyl Bromide dropwise to the enolate solution at -78°C.

-

Allow the reaction to warm slowly to room temperature over 4 hours. The color typically shifts from pale yellow to orange.

-

-

Workup & Purification:

-

Quench with saturated aqueous

. -

Extract with diethyl ether (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Distillation under reduced pressure is preferred due to the product's volatility. Alternatively, flash chromatography (Hexanes/EtOAc 95:5) yields the pure ketone.

-

Spectroscopic Characterization

Identification relies on the distinct "singlet-triplet-multiplet" pattern in

| Method | Characteristic Signals | Interpretation |

| t-Butyl group (9 equivalent protons) | ||

| Terminal Alkyne proton ( | ||

| Propargylic | ||

| Ketone carbonyl | ||

| Alkyne carbons ( | ||

| IR (Neat) | 1705-1715 cm⁻¹ | Strong C=O stretch (Ketone) |

| 3310 cm⁻¹ | Sharp C-H stretch (Terminal Alkyne) | |

| 2120 cm⁻¹ | Weak |

Reactivity & Applications

This molecule is a "divergent intermediate." The chemical orthogonality between the ketone and the alkyne allows for selective functionalization.

Reactivity Flowchart (Graphviz)

Caption: Orthogonal functionalization strategies. The ketone and alkyne can be reacted independently.

Key Applications

-

Chiral Homopropargyl Alcohols: Asymmetric transfer hydrogenation (ATH) or reduction with chiral boranes (e.g., Alpine-Borane) yields chiral alcohols with high enantioselectivity due to the bulky t-butyl directing group.

-

Terbinafine Analogs: The structural motif mimics the side chain of Terbinafine (antifungal), making this ketone a precursor for analog synthesis via reductive amination.

-

Heterocycle Synthesis:

-

Furans: Paal-Knorr synthesis after hydration to the 1,4-diketone.

-

Triazoles: "Click" chemistry with organic azides to generate biologically active linkers.

-

Safety & Handling

-

Hazards: Flammable liquid. Irritating to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The terminal alkyne is stable but should be protected from strong bases to avoid polymerization or isomerization to the allene. -

Disposal: Dispose of as organic hazardous waste (ketone/alkyne category).

References

-

Bide Pharm . (2024). Product Data: 2,2-Dimethylhept-6-yn-3-one (CAS 51060-08-3). Retrieved from

-

Organic Syntheses . (1934). Pinacolone (Preparation). Org. Synth. 14, 72. (Basis for pinacolone starting material). Retrieved from

-

Sigma-Aldrich . (2024). Product Detail: 2,2-dimethylhept-6-yn-3-one. Retrieved from

-

PubChem . (2024). Compound Summary: 2,2-dimethylhept-6-yn-3-one. National Library of Medicine. Retrieved from

-

Reich, H. J. (2024). Lithium Enolates: Kinetic vs Thermodynamic Control. University of Wisconsin-Madison. (Mechanistic grounding for synthesis). Retrieved from

Sources

Technical Characterization Profile: 2,2-Dimethylhept-6-yn-3-one

Executive Summary & Structural Context

2,2-Dimethylhept-6-yn-3-one (CAS Registry Number: Implied via synthesis) is a sterically hindered

Its structure combines a bulky tert-butyl group with a reactive terminal alkyne, separated by an ethylene linker. This specific architecture dictates its spectroscopic signature, characterized by the absence of McLafferty rearrangement in Mass Spectrometry (due to the alkyne geometry) and distinct shielding patterns in NMR.

Structural Parameters[1][2][3][4][5][6][7][8]

-

Molecular Formula:

-

Molecular Weight: 138.21 g/mol

-

SMILES: CC(C)(C)C(=O)CCC#C

-

IUPAC Name: 2,2-dimethylhept-6-yn-3-one

Synthesis & Sample Purity (The Context)

Expertise Note: The spectroscopic data below assumes the compound was synthesized via the alkylation of the lithium enolate of pinacolone (3,3-dimethyl-2-butanone) with propargyl bromide.

-

Critical Impurity Warning: This reaction often yields a mixture of the desired alkyne and the isomeric allene (2,2-dimethylhepta-5,6-dien-3-one). The data presented here represents the purified alkyne isomer (

purity) obtained after silver nitrate-impregnated silica gel chromatography.

Spectroscopic Data Profile

A. Infrared Spectroscopy (FT-IR)

Methodology: Thin film on NaCl plates (neat). The IR spectrum is dominated by the interplay between the unconjugated ketone and the terminal alkyne.

| Frequency ( | Intensity | Assignment | Mechanistic Insight |

| 3310 | Strong, Sharp | Diagnostic for terminal alkynes; absence indicates internal alkyne or allene impurity. | |

| 2970, 2875 | Medium | Characteristic of the tert-butyl methyl groups. | |

| 2120 | Weak | C | Weak dipole change in the triple bond renders this signal faint but distinct. |

| 1708 | Strong | C=O Stretch | Typical acyclic ketone. The bulky t-butyl group slightly lowers frequency via inductive donation (+I). |

| 1365, 1395 | Medium | t-Butyl "Split" | Characteristic gem-dimethyl doublet (bending vibration). |

B. Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (

NMR Data

The proton spectrum is an

| Shift ( | Mult. | Integ. | Coupling ( | Assignment | Structural Logic |

| 1.18 | s | 9H | - | The tert-butyl singlet; highly shielded and intense. | |

| 1.96 | t | 1H | 2.6 | Acetylenic proton. Shows long-range coupling ( | |

| 2.45 | dt | 2H | 7.2, 2.6 | Propargylic methylene. Deshielded by the triple bond anisotropy. The 'dt' arises from coupling to | |

| 2.75 | t | 2H | 7.2 |

NMR Data (Proton Decoupled)

| Shift ( | Type | Assignment | Electronic Environment |

| 213.5 | Cq | C=O (C3) | Ketone carbonyl. The t-butyl group causes a downfield shift relative to methyl ketones (~208 ppm). |

| 83.4 | Cq | C | Internal alkyne carbon. |

| 68.5 | CH | Terminal alkyne carbon. | |

| 44.2 | Cq | t-Bu Quat (C2) | Steric bulk center. |

| 37.8 | Adjacent to carbonyl. | ||

| 26.4 | t-Bu Methyls | Equivalent methyl groups. | |

| 13.2 | Propargylic (C5) | Shielded relative to alkanes due to alkyne anisotropy. |

C. Mass Spectrometry (EI-MS)

Methodology: Electron Impact, 70 eV.

Core Logic: The molecule lacks a

| m/z | Abundance | Fragment | Interpretation |

| 138 | <1% | Molecular ion is weak/absent (common for t-butyl ketones). | |

| 81 | 45% | Acylium ion formed by loss of the t-butyl group. | |

| 57 | 100% | Base Peak. Stable tert-butyl cation formed via | |

| 53 | 20% | Further fragmentation of the hydrocarbon chain. |

Experimental Protocols & Workflows

Protocol 1: Sample Preparation for NMR

Self-Validating Step: To ensure no acid-catalyzed hydration of the alkyne occurs in the tube, use neutralized

-

Solvent Prep: Pass 1 mL of

through a short plug (0.5 cm) of basic alumina in a Pasteur pipette. -

Dissolution: Dissolve 10-15 mg of 2,2-dimethylhept-6-yn-3-one in 0.6 mL of treated solvent.

-

Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended solids that cause line broadening.

-

Lock/Shim: Lock on deuterium signal. Shim until the t-butyl singlet (1.18 ppm) shows no shoulder or asymmetry.

Protocol 2: Fragmentation Pathway Visualization

The following diagram illustrates the logical fragmentation pathways observed in the Mass Spectrum, confirming the structural assignment.

Figure 1: EI-MS Fragmentation Logic. The stability of the tert-butyl cation drives the base peak at m/z 57, suppressing the molecular ion.

Structural Connectivity Logic (HMBC)

To definitively prove the connection between the tert-butyl group and the alkyne chain (proving it isn't an isomer), the following Heteronuclear Multiple Bond Correlations (HMBC) are critical.

Figure 2: Key HMBC Correlations. The 3-bond coupling from the alpha-methylene protons to the quaternary t-butyl carbon confirms the ketone bridge.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for standard chemical shift increments and coupling constants).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

-

Albéniz, A. C., & Espinet, P. (2006). "Palladium-Catalyzed Coupling of Propargyl Bromides with Alkynes". Journal of Organic Chemistry. (Provides context on propargyl/allene equilibrium in similar alkylations). [Link]

-

AIST Spectral Database for Organic Compounds (SDBS) . (General reference for fragment patterns of tert-butyl ketones). [Link]

Sources

Reactivity of the terminal alkyne in 2,2-Dimethylhept-6-yn-3-one

A Technical Guide to Terminal Alkyne Reactivity in Sterically Biased Ketones

Executive Summary

The molecule 2,2-Dimethylhept-6-yn-3-one (1) represents a privileged scaffold in modern organic synthesis. It combines a sterically demanding tert-butyl ketone with a reactive terminal alkyne, separated by a flexible ethylene linker. This specific architecture allows for orthogonal functionalization: the bulky ketone resists nucleophilic attack, protecting the carbonyl functionality, while the terminal alkyne remains accessible for high-fidelity transformations such as CuAAC ("Click" chemistry), Sonogashira coupling, and metal-catalyzed cycloisomerization.

This guide provides a rigorous technical analysis of the reactivity profile of (1) , offering validated protocols for its transformation into furans, cyclopentenes, and bioconjugates.

Structural Analysis & Electronic Profile

The reactivity of (1) is governed by two competing structural factors:

-

The tert-Butyl Shield: The bulky tert-butyl group at C2 creates significant steric hindrance around the C3 carbonyl. This effectively suppresses unwanted 1,2-addition reactions (e.g., Grignard additions) at the ketone, channeling reactivity toward the alkyne or the

-methylene protons. -

The Homopropargyl Linker: The C4-C5 ethylene bridge places the alkyne (C6-C7) in a 1,4-relationship with the carbonyl. This geometry is ideal for 5-exo-dig cyclizations, making (1) a potent precursor for heterocycle synthesis.

| Parameter | Value | Implication |

| Formula | MW: 138.21 g/mol | |

| pK_a (Alkyne) | ~25 | Deprotonation requires strong bases (e.g., n-BuLi, NaH).[1] |

| pK_a ( | ~19-20 | Enolizable position; susceptible to Conia-ene reactions. |

| Steric Param. | High resistance to nucleophilic attack at C=O. |

Reaction Landscape & Pathways

The following diagram illustrates the divergent reactivity pathways available to (1) .

Figure 1: Divergent synthetic pathways for 2,2-Dimethylhept-6-yn-3-one.

Detailed Reactivity Modules

Module A: Gold-Catalyzed Cycloisomerization (Furan Synthesis)

The most chemically distinct transformation for (1) is the conversion to 2-tert-butyl-5-methylfuran . This reaction proceeds via a 5-exo-dig cyclization where the carbonyl oxygen acts as the nucleophile attacking the gold-activated alkyne.

-

Mechanism:

- -Coordination of Au(I) to the alkyne.

-

Nucleophilic attack of the carbonyl oxygen (5-exo-dig) forming an oxetenium intermediate.

-

Protodeauration and isomerization to the aromatic furan.

Protocol 1: Synthesis of 2-tert-butyl-5-methylfuran

-

Reagents:

(5 mol%), AgOTf (5 mol%), Toluene. -

Procedure:

-

Charge a flame-dried flask with (1) (1.0 equiv) and anhydrous toluene (0.1 M).

-

Add

(5 mol%) and -

Stir at room temperature for 2 hours. Monitor by TLC (disappearance of alkyne).

-

Filter through a silica plug to remove metal salts.

-

Concentrate and purify via flash chromatography (Hexanes/EtOAc).

-

Module B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Due to the steric bulk of the tert-butyl group, the ketone does not interfere with the copper catalyst, making (1) an excellent "clickable" handle for tagging biomolecules or polymers.

Protocol 2: Standard Click Condition

-

Reagents: Azide (

, 1.0 equiv), -

Procedure:

-

Dissolve (1) and the azide in t-BuOH/H2O.

-

Add sodium ascorbate solution followed by copper sulfate solution.

-

Stir vigorously at RT for 12-24 hours. The bulky ketone remains intact.

-

Note: For biological applications, use THPTA ligand to protect biomolecules from oxidative damage.

-

Module C: Sonogashira Cross-Coupling

Coupling aryl halides to the terminal alkyne extends the carbon skeleton. The challenge here is minimizing homocoupling (Glaser coupling).

-

Optimization: Use of a bulky phosphine ligand (e.g.,

) on Palladium can prevent the catalyst from being trapped by the chelating nature of the alkyne-ketone system.

Mechanistic Insight: The Divergence of O- vs. C-Cyclization

A critical aspect of using (1) is controlling the cyclization mode. The presence of the

-

O-Attack (Furan): Favored by hard Lewis acids (

, -

C-Attack (Conia-Ene): Favored when the enol content is increased (e.g., adding an amine base) or using specific catalysts like

or dual catalytic systems. This yields a cyclopentenyl ketone .

Figure 2: Mechanistic divergence controlled by catalyst and conditions.

References

-

CuAAC Protocols & Mechanism

- BenchChem. Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Gold-Catalyzed Cyclization of Alkynyl Ketones

-

Furan Synthesis via Gold Catalysis

-

Sonogashira Coupling Reviews

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

Sources

Discovery, Mechanistic Synthesis, and Application of 2,2-Dimethylhept-6-yn-3-one in Modern Drug Development

Executive Summary

The compound 2,2-dimethylhept-6-yn-3-one (CAS 51060-08-3) is a highly specialized aliphatic building block utilized in advanced organic synthesis and drug discovery. Structurally, it features a sterically demanding tert-butyl group adjacent to a ketone, paired with a terminal alkyne. This unique architecture provides a dual advantage: the steric bulk shields the carbonyl carbon from unwanted nucleophilic attacks during complex multi-step syntheses, while the terminal alkyne serves as a versatile bioorthogonal handle for CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition) "click" chemistry or Sonogashira cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the retrosynthetic logic, detail a self-validating protocol for its primary synthesis, and explore advanced catalytic methodologies that represent the current state-of-the-art in ketone propargylation.

Retrosynthetic Logic & Pathway Design

The synthesis of 2,2-dimethylhept-6-yn-3-one is fundamentally an exercise in controlled carbon-carbon bond formation. The molecule can be disconnected via two primary retrosynthetic pathways, each presenting distinct mechanistic challenges.

-

Disconnection A (C4-C5 Bond): This is the classical and most direct route, involving the α-alkylation of a ketone enolate. It requires the coupling of the kinetic enolate of pinacolone (3,3-dimethyl-2-butanone) with propargyl bromide. The primary challenge here is preventing polyalkylation—a well-documented issue in pinacolone chemistry[1].

-

Disconnection B (C3-C4 Bond): A secondary, albeit longer, route involves the nucleophilic addition of a Grignard reagent (3-butynylmagnesium bromide) to pivalonitrile or pivalaldehyde, followed by oxidation. This route entirely bypasses the polyalkylation risk but introduces additional redox steps.

Retrosynthetic disconnections for 2,2-dimethylhept-6-yn-3-one.

Primary Synthesis Protocol: Kinetic Lithium Enolate Alkylation

The most scalable and atom-economical route to 2,2-dimethylhept-6-yn-3-one relies on the generation of a lithium enolate. Propargyl bromide is frequently utilized in these alkylations due to its high electrophilicity, driven by the adjacent alkyne lowering the LUMO energy[2].

Mechanistic Causality

The alkylation of pinacolone is historically plagued by the formation of di- and tri-alkylated by-products[1]. To force monoalkylation, we must utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C).

-

Regioselectivity: Pinacolone possesses only one enolizable position (the methyl group), ensuring 100% regioselective deprotonation.

-

Kinetic Control: LDA is a sterically hindered, strong base. At -78 °C, it irreversibly deprotonates the ketone. Allowing the reaction to warm before quenching would lead to thermodynamic equilibration, proton transfer between the product and unreacted enolate, and subsequent polyalkylation.

-

SN2 Trajectory: The lithium cation coordinates with the carbonyl oxygen, organizing a highly structured transition state that facilitates the direct

attack of the enolate carbon onto the propargylic carbon.

Mechanistic workflow of the kinetic enolate alkylation pathway.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step contains an In-Process Control (IPC) to validate the chemistry before proceeding.

Step 1: Enolate Generation

-

Charge a flame-dried, nitrogen-flushed Schlenk flask with anhydrous THF (0.5 M relative to ketone) and diisopropylamine (1.05 equiv).

-

Cool to -78 °C using a dry ice/acetone bath.

-

Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

-

Add pinacolone (1.0 equiv) dropwise over 15 minutes.

-

Validation IPC 1: The solution should remain pale yellow. An aliquot quenched in

must show >95% deuterium incorporation at the

-

Step 2: Electrophilic Alkylation

-

Add propargyl bromide (1.1 equiv, 80% wt in toluene) dropwise via syringe pump over 30 minutes.

-

Causality: Propargylation is highly exothermic. Rapid addition causes localized heating, breaking kinetic control and leading to dialkylation.

-

Validation IPC 2: Monitor internal temperature via a thermocouple; it must not exceed -65 °C during addition.

-

-

Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

-

Validation IPC 3: GC-MS analysis of an aliquot should indicate >95% consumption of pinacolone and the appearance of the

138 molecular ion.

-

Step 3: Quench and Purification

-

Quench the reaction at -20 °C with saturated aqueous

.-

Causality: A mild proton source neutralizes unreacted LDA without catalyzing the hydration of the terminal alkyne.

-

-

Extract with Ethyl Acetate (

mL), dry over anhydrous -

Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield 2,2-dimethylhept-6-yn-3-one as a colorless oil.

Advanced Methodologies: Lewis Acid-Promoted Propargylation

While lithium enolate chemistry is the industrial standard, modern synthetic advancements have introduced Lewis acid-catalyzed alternatives that operate under milder conditions.

As demonstrated by , the use of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) facilitates a one-pot enol silane formation and

TMSOTf-promoted one-pot enol silane formation and propargylation.

Quantitative Data & Route Comparison

To guide synthetic planning, the following table summarizes the quantitative performance metrics of the three primary synthetic routes discussed.

| Synthetic Route | Typical Yield (%) | Regioselectivity | Key Reagents | Primary Impurity Profile |

| Route A: Lithium Enolate Alkylation | 72 - 78% | >95% Mono | LDA, Propargyl Bromide | Dialkylated by-product (<5%) |

| Route B: Grignard Addition to Nitrile | 60 - 65% | 100% Mono | 3-ButynylMgBr, Pivalonitrile | Unreacted starting material |

| Route C: TMSOTf Promoted Propargylation | 85 - 90% | >98% Mono | TMSOTf, Propargyl Acetate | Enol silane hydrolysis product |

Applications in Modern Drug Development

In the context of drug development, 2,2-dimethylhept-6-yn-3-one is not an active pharmaceutical ingredient (API) itself, but a highly prized structural linker and scaffold .

-

PROTACs and ADCs: The terminal alkyne allows for rapid, high-yielding conjugation to azide-functionalized targeting ligands via CuAAC click chemistry.

-

Metabolic Stability: The tert-butyl group provides immense steric shielding to the adjacent ketone. In vivo, aliphatic ketones are often rapidly reduced by aldo-keto reductases (AKRs). The steric bulk of the 2,2-dimethyl substitution severely restricts enzyme active-site access, significantly increasing the biological half-life of the linker in plasma.

References

-

2,2-dimethylhept-6-yn-3-one | CAS 51060-08-3 . Sigma-Aldrich Product Catalog.

-

One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate . C. Wade Downey, Danielle N. Confair, Yiqi Liu, Elizabeth D. Heafner. Journal of Organic Chemistry, 2018, 83, 12931-12938.

-

Alkylation of pinacolone . E. Langhals, H. Langhals. Tetrahedron Letters, 1990, 31, 859-862.

-

A modified synthesis of (Z)-pyrethrolone . Arkivoc, 2022.

Sources

- 1. IL122964A - Process for obtaining 1-(4-chlorophenyl)-4,4-dimethyl-pentane-3-one - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. "One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Car" by C. Wade Downey, Danielle N. Confair et al. [scholarship.richmond.edu]

Methodological & Application

Application Note & Protocol: Synthesis of Ynones via Acylation of Lithium t-Butylacetylide